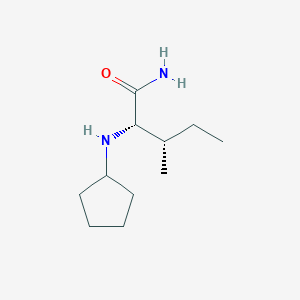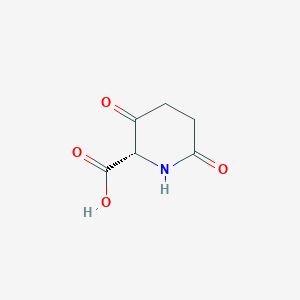
4-amino-N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the 1,2,4-oxadiazole ring imparts unique chemical properties to the compound, making it a valuable subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide typically involves the reaction of an amidoxime with an appropriate sulfonamide precursor. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, can be applied to scale up the synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as nitro compounds.
Reduction: Reduction reactions can convert nitro derivatives back to amino groups.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sulfuric acid (H₂SO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, sulfonamides, and their derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
4-amino-N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anti-infective agent due to its ability to inhibit bacterial and viral activities.
Materials Science: It is used in the development of energetic materials and explosives due to its high density and thermal stability.
Industrial Chemistry: The compound’s unique chemical properties make it suitable for use in the synthesis of dyes, sensors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-amino-N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound can inhibit the activity of enzymes or proteins essential for the survival of pathogens. For example, it may act as an inhibitor of bacterial enzymes, disrupting their metabolic processes and leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound also contains the 1,2,4-oxadiazole ring and is used in the development of energetic materials.
3-R-4-(5-methyleneazide-1,2,4-oxadiazol-3-yl)furazan: Another similar compound with applications in high-detonation energetic materials.
Uniqueness
4-amino-N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide is unique due to its combination of the oxadiazole ring with a sulfonamide group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for a variety of applications in different fields.
Propiedades
Fórmula molecular |
C8H8N4O3S |
|---|---|
Peso molecular |
240.24 g/mol |
Nombre IUPAC |
4-amino-N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H8N4O3S/c9-6-1-3-7(4-2-6)16(13,14)12-8-10-5-15-11-8/h1-5H,9H2,(H,11,12) |
Clave InChI |
TWCPEXSCWIGBNS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NOC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate](/img/structure/B13102630.png)

![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-c]pyrimidine](/img/structure/B13102638.png)





![S-(5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl) dimethylcarbamothioate](/img/structure/B13102679.png)

![3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B13102696.png)



